1-Ethenyl-2-methyl-4-nitrobenzene
Description
1-Ethenyl-2-methyl-4-nitrobenzene (CAS: 91748-01-5) is a nitroaromatic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . The compound features a nitro group (-NO₂) at the para position, a methyl group (-CH₃) at the ortho position, and an ethenyl (-CH=CH₂) substituent. It has been historically used in laboratory research, though commercial availability is currently discontinued .
Properties
CAS No. |
91748-01-5 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-ethenyl-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h3-6H,1H2,2H3 |
InChI Key |
IQMPGUKEJYKIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-Ethenyl-2-methyl-4-nitrobenzene with structurally related nitroaromatic compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 91748-01-5 | C₉H₉NO₂ | 163.17 | Ethenyl, methyl, nitro |
| 2-Ethenyl-1-methoxy-4-nitrobenzene | 103851-61-2 | C₉H₉NO₃ | 179.17 | Ethenyl, methoxy, nitro |
| 2-Ethyl-1-methoxy-4-nitrobenzene | 90610-18-7 | C₉H₁₁NO₃ | 181.19 | Ethyl, methoxy, nitro |
| 1-Iodo-4-methoxy-2-nitrobenzene | N/A | C₇H₆INO₃ | 295.03 | Iodo, methoxy, nitro |
Key Observations :
- Substituent Influence : Replacing the methyl group in This compound with a methoxy group (-OCH₃) increases molecular weight by ~16 g/mol (e.g., 2-Ethenyl-1-methoxy-4-nitrobenzene ) and enhances polarity due to the electron-donating methoxy group . This substitution may alter hydrogen-bonding capabilities, as methoxy groups can act as hydrogen bond acceptors, whereas methyl groups are inert in this context .
- Ethenyl vs.
Research and Industrial Relevance
- 2-Ethenyl-1-methoxy-4-nitrobenzene : Cited in medicinal chemistry literature for its role in synthesizing heterocyclic compounds, emphasizing the versatility of nitroaromatics in drug discovery .
Preparation Methods
Reaction Protocol:
-
Synthesis of 2-Methyl-4-Nitrobenzaldehyde :
-
Wittig Reaction :
Example :
Advantages : High regioselectivity; compatible with nitro groups.
Limitations : Requires anhydrous conditions; stoichiometric phosphine oxide waste.
Palladium-Catalyzed Cross-Coupling with Vinyl Thianthrenium Salts
A modern approach employs vinyl thianthrenium salts as coupling partners. This method avoids pre-formed ylides and leverages catalytic palladium systems.
Reaction Protocol:
-
Synthesis of 1-(Bromomethyl)-2-Methyl-4-Nitrobenzene :
-
Cross-Coupling :
Example :
Advantages : Scalable; uses ethylene as a feedstock.
Limitations : Requires specialized thianthrenium reagents; sensitivity to oxygen.
Dehydrohalogenation of 1-(Bromomethyl)-2-Methyl-4-Nitrobenzene
Elimination of HBr from the bromomethyl precursor offers a direct route.
Reaction Protocol:
-
Base-Mediated Elimination :
Mechanism :
Advantages : Single-step; avoids transition metals.
Limitations : Competing side reactions (e.g., nucleophilic aromatic substitution); moderate yields.
Copper-Assisted Vinylation of 2-Methyl-4-Nitrobenzaldehyde
Emerging methods utilize copper catalysts to mediate vinylation.
Reaction Protocol:
-
Reagents : p-Toluenesulfonylmethyl isocyanide (TosMIC) and CuI.
-
Conditions : K₂CO₃ in DMSO at 80°C for 12 hours.
Example :
Advantages : Functional group tolerance; mild conditions.
Limitations : Limited substrate scope; requires stoichiometric TosMIC.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Catalyst/Reagent | Key Advantage |
|---|---|---|---|---|
| Wittig Olefination | 68–85 | Anhydrous, 60°C | Ph₃P=CH₂ | High selectivity |
| Pd-Catalyzed Coupling | 70–83 | 60°C, inert atmosphere | Pd(dba)₂, vinyl thianthrenium | Scalable, ethylene utilization |
| Dehydrohalogenation | 60–72 | 80–100°C, base | KOtBu | No transition metals |
| Copper-Assisted Vinylation | 63–75 | 80°C, DMSO | CuI, TosMIC | Functional group tolerance |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-ethenyl-2-methyl-4-nitrobenzene in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation), safety goggles, and lab coats. Respiratory protection (e.g., P95 masks) is required if dust or aerosols are generated .
- Ventilation : Use fume hoods for synthesis or handling to minimize inhalation risks. Local exhaust ventilation is critical during weighing or transfer .
- Storage : Store in a cool (2–8°C), dry environment, away from oxidizers and ignition sources. Use airtight containers to prevent moisture absorption .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can the purity of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : Compare H and C NMR spectra with reference data. Key signals include vinyl protons (~5.5–6.5 ppm) and nitro group deshielding effects on aromatic protons .
- FT-IR : Confirm nitro group presence via asymmetric stretching (1520–1560 cm) and symmetric stretching (1340–1380 cm). Vinyl C=C stretches (~1630 cm) should also be observed .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phase: acetonitrile/water (70:30 v/v) .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer :
- Friedel-Crafts Alkylation : React 4-nitrobenzene derivatives with acetyl chloride in the presence of AlCl to introduce the methyl group, followed by vinylation via Heck coupling .
- Nitro Reduction and Refunctionalization : Reduce this compound precursors (e.g., nitro to amine) and re-oxidize to confirm regiochemical stability .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite (SHELXT for solution, SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For example, confirm the nitro group’s planarity with the aromatic ring (torsion angle < 5°) .
- Validation Tools : Cross-check with CCDC databases to identify discrepancies in reported analogs .
Q. What experimental strategies can address conflicting reactivity data in nitration reactions involving this compound?
- Methodological Answer :
- Kinetic Profiling : Use in-situ FT-IR or UV-Vis spectroscopy to monitor nitro group stability under varying conditions (e.g., acidic vs. neutral media) .
- Isotopic Labeling : Introduce N or O isotopes to track nitro group behavior during side reactions (e.g., denitration) .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways (e.g., electrophilic vs. radical mechanisms) .
Q. How can researchers design ecotoxicological studies for this compound given limited data?
- Methodological Answer :
- Acute Toxicity Assays : Follow OECD Test Guideline 203 (fish) or 471 (Ames test) to assess mutagenicity. Use Daphnia magna for aquatic toxicity (LC determination) .
- Bioaccumulation Potential : Measure log (octanol-water partition coefficient) via shake-flask method. Values >3 indicate high bioaccumulation risk .
- Soil Mobility : Conduct column leaching experiments with standardized soils (e.g., OECD 312) to evaluate environmental persistence .
Q. What analytical workflows are recommended for detecting degradation products of this compound under UV exposure?
- Methodological Answer :
- LC-HRMS : Use Q-TOF or Orbitrap systems to identify photodegradants. Monitor m/z shifts indicative of nitro group reduction or vinyl bond cleavage .
- GC-MS with Derivatization : Trap volatile byproducts (e.g., NO) using Tenax tubes and analyze after thermal desorption .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
